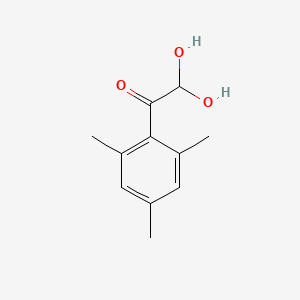
2,2-Dihydroxy-1-mesitylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dihydroxy-1-mesitylethanone is an organic compound with the molecular formula C11H14O3 It is characterized by the presence of two hydroxyl groups and a mesityl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dihydroxy-1-mesitylethanone can be achieved through several methods. One common approach involves the reaction of mesityl oxide with formaldehyde in the presence of a base, followed by oxidation to yield the desired product. The reaction conditions typically include:
Reagents: Mesityl oxide, formaldehyde, base (e.g., sodium hydroxide)
Solvent: Water or an organic solvent like ethanol
Temperature: Room temperature to moderate heating
Oxidizing Agent: Hydrogen peroxide or another suitable oxidant
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,2-Dihydroxy-1-mesitylethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of mesityl glyoxal or mesityl acetic acid.
Reduction: Formation of mesityl ethanol.
Substitution: Formation of mesityl ethers or esters.
Scientific Research Applications
2,2-Dihydroxy-1-mesitylethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dihydroxy-1-mesitylethanone involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The mesityl group can interact with hydrophobic regions of proteins, potentially altering their activity. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
2,2-Dihydroxy-1,1’-binaphthyl: Similar in having two hydroxyl groups but differs in the aromatic backbone.
2,2-Dihydroxy-1,1’-azobenzimidazole: Contains hydroxyl groups and an azobenzimidazole structure.
Uniqueness
2,2-Dihydroxy-1-mesitylethanone is unique due to the presence of the mesityl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying specific chemical reactions and biological interactions that are not possible with other similar compounds.
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2,2-dihydroxy-1-(2,4,6-trimethylphenyl)ethanone |
InChI |
InChI=1S/C11H14O3/c1-6-4-7(2)9(8(3)5-6)10(12)11(13)14/h4-5,11,13-14H,1-3H3 |
InChI Key |
CRBLCVRWBUAGPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C(O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















